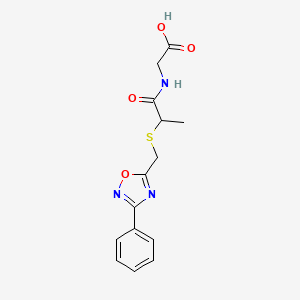

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine

Description

Properties

CAS No. |

61560-18-7 |

|---|---|

Molecular Formula |

C14H15N3O4S |

Molecular Weight |

321.35 g/mol |

IUPAC Name |

2-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoylamino]acetic acid |

InChI |

InChI=1S/C14H15N3O4S/c1-9(14(20)15-7-12(18)19)22-8-11-16-13(17-21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,20)(H,18,19) |

InChI Key |

RVINKJMACQUZPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with key intermediates such as 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. Classical alkylation with sodium monochloroacetate in aqueous medium under reflux (80–90°C, 2–3 hours) yields the target acid after acidification . Intermediate characterization employs:

- Elemental analysis for purity verification.

- Chromatographic methods (TLC/HPLC) to monitor reaction progress.

- Spectral techniques :

- ¹H NMR for proton environment mapping (e.g., thioether protons at δ 3.8–4.2 ppm).

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. Table 1: Example Synthesis Conditions

| Step | Reagent/Condition | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Na monochloroacetate | 80°C, 2.5 hrs | 72–85 | |

| 2 | Acidification (CH₃COOH) | RT, 1 hr | 90+ |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation combines:

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass within 5 ppm).

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond lengths .

- ²D NMR techniques (COSY, HSQC) to assign coupling patterns and verify connectivity in complex regions (e.g., thiopropionylglycine backbone) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

Methodological Answer:

- Target selection : Prioritize proteins with known roles in disease pathways (e.g., kinases, proteases) using databases like PDB or UniProt.

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction simulations.

- Parameters :

- Grid box centered on active sites (e.g., ATP-binding pocket for kinases).

- Scoring functions (e.g., binding energy < −7 kcal/mol suggests high affinity).

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Q. Table 2: Example Docking Results for Analogues

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Activity |

|---|---|---|---|

| Derivative A | EGFR Kinase | −8.2 | Inhibitor |

| Derivative B | COX-2 | −6.9 | Moderate binding |

Q. What in vitro and in vivo models are appropriate for assessing the pharmacological activity of this compound?

Methodological Answer:

- In vitro :

- In vivo :

Q. How should researchers design experiments to resolve contradictory data on the compound’s mechanism of action?

Methodological Answer:

- Hypothesis-driven redundancy : Replicate assays across independent labs (e.g., kinase panel screens vs. single-target assays).

- Omics integration :

- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Proteomics (LC-MS/MS) to map protein interaction networks.

- Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions (e.g., oxadiazole vs. triazole core effects) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Abiotic studies :

- Biotic studies :

Q. How can researchers integrate computational and experimental approaches to optimize derivatives?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.

- Synthetic prioritization : Focus on derivatives with >80% similarity to lead compound (Tanimoto coefficient).

- ADME screening : SwissADME or pkCSM to filter candidates with poor permeability (e.g., Caco-2 < 5 × 10⁻⁶ cm/s) or hepatic toxicity .

Q. Guidelines for Researchers

- Theoretical framing : Link studies to medicinal chemistry principles (e.g., bioisosteric replacement of oxadiazole) .

- Data rigor : Use ≥3 biological replicates and report mean ± SEM. Avoid overreliance on single-donor cell lines.

- Contradiction resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.